![molecular formula C19H13NO5 B2664978 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 843668-88-2](/img/structure/B2664978.png)
2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound with significant potential across various scientific disciplines. This molecule features distinct structural components, including a benzodioxin, a chromenone, and an acetonitrile group, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of 2,3-Dihydrobenzo[b][1,4]dioxin: : This component is synthesized through the reaction of catechol with an appropriate reagent (e.g., epichlorohydrin) under basic conditions.
Synthesis of 4-Oxo-4H-chromen: : This involves the reaction of a hydroxybenzaldehyde with a malonic ester followed by cyclization under acidic or basic conditions.
Coupling Reaction: : The 2,3-Dihydrobenzo[b][1,4]dioxin derivative is then coupled with the chromenone unit using a suitable linker to form the central scaffold.
Introduction of Acetonitrile Group: : Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods: While detailed industrial-scale production methods are often proprietary, the general principles involve optimizing the above synthetic routes for large-scale operations. This includes refining reaction conditions, purifying intermediates, and ensuring high yields and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: : The benzodioxin and chromenone units can be oxidized under strong oxidizing conditions, forming quinones or other oxygenated derivatives.
Reduction: : The chromenone ring can be reduced to its dihydro form using reducing agents like sodium borohydride.
Substitution: : The acetonitrile group allows for nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles (e.g., amines, thiols) for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products from these reactions include oxidized quinone derivatives, reduced chromenone analogs, and various substituted nitrile compounds.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceuticals and advanced materials.
Biology: : Due to its unique structural features, it can be used in the development of novel bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: : Research into its pharmacological properties may lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where oxidative stress or specific enzymatic pathways play a role.
Industry: : The compound's reactivity and stability make it useful in the synthesis of specialty chemicals and materials, such as advanced polymers and organic semiconductors.
Mecanismo De Acción
The precise mechanism by which 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exerts its effects varies depending on its application. Generally, its molecular targets include:
Enzymes: : It may inhibit or modulate the activity of specific enzymes by binding to their active sites.
Receptors: : It can interact with cellular receptors, influencing signal transduction pathways.
Pathways: : It affects various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Similar Compounds
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-6-yl)oxy)acetonitrile
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3H-chromen-7-yl)oxy)acetonitrile
Uniqueness: The uniqueness of this compound lies in its specific combination of structural motifs that confer distinct reactivity and biological activities, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-5-6-22-13-2-3-14-17(10-13)25-11-15(19(14)21)12-1-4-16-18(9-12)24-8-7-23-16/h1-4,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPPQBEOPYJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
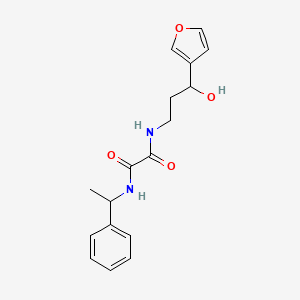

![2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)
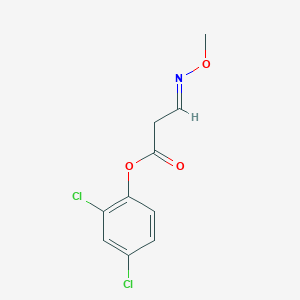
![N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine](/img/structure/B2664901.png)
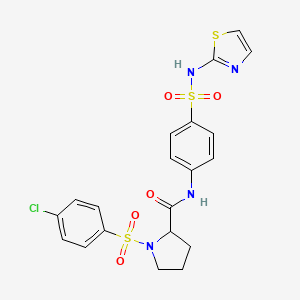
![2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)
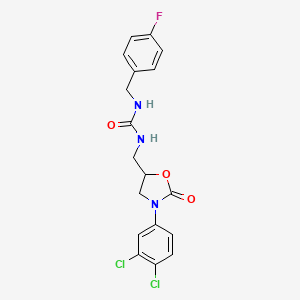
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2664910.png)
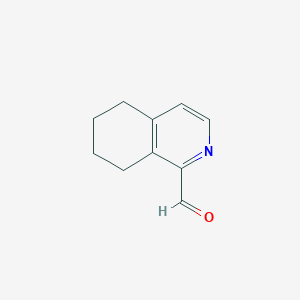
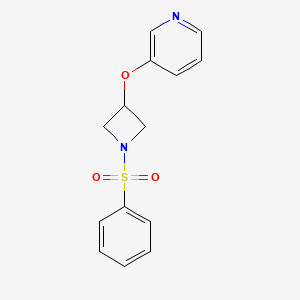
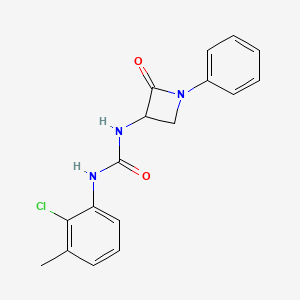
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)
